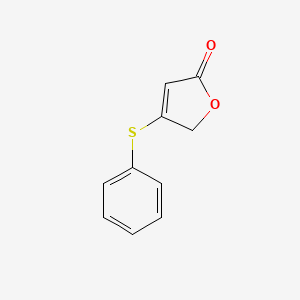

4-(Phenylthio)-2(5H)-furanone

描述

Significance of Furanone Scaffolds in Organic Synthesis and Chemical Biology

The furanone scaffold, a core component of 4-(Phenylthio)-2(5H)-furanone, is a privileged structure in the fields of organic synthesis and chemical biology. Furanones are five-membered heterocyclic compounds containing an oxygen atom and a ketone group, and their various isomers are found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net

In organic synthesis, furanones serve as versatile intermediates for the construction of a diverse range of more complex molecules. Their inherent reactivity allows for various chemical modifications, making them valuable starting materials for the synthesis of natural products, pharmaceuticals, and agrochemicals.

From a chemical biology perspective, the furanone ring is a key pharmacophore in many bioactive compounds. Derivatives of furanones have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and quorum-sensing inhibitory activities. researchgate.netunipi.it This has spurred significant research into the design and synthesis of novel furanone-based compounds as potential therapeutic agents.

Research Context of this compound Derivatives

The research surrounding this compound and its derivatives is primarily focused on leveraging its chemical reactivity to create novel compounds with enhanced or specific functionalities. The phenylthio group, in particular, serves as a key handle for introducing molecular diversity.

One of the most significant applications of this compound is its use as a precursor in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl and other organic moieties at the 4-position of the furanone ring, leading to the synthesis of a wide array of 4-substituted-2(5H)-furanone derivatives. These derivatives are of great interest due to their potential biological activities.

For instance, the synthesis of 4-aryl-2(5H)-furanones is a prominent area of investigation. While some methods start from 3,4-dibromo-2(5H)-furanone, the underlying principle of using a precursor to introduce aryl groups is central. mdpi.com The synthesis of such compounds is significant as diarylfuranones have been explored as selective inhibitors of cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs. nih.govbohrium.com

Furthermore, research has extended to the synthesis of furanone derivatives with various substituents to explore their potential as anticancer agents. Studies on compounds like 4-biphenylamino-5-halo-2(5H)-furanones have shown significant inhibitory activity against human breast cancer cells. nih.gov While not directly synthesized from this compound, this research highlights the importance of the substituted furanone scaffold in medicinal chemistry.

The versatility of the furanone core is further demonstrated by the synthesis of derivatives with antimicrobial properties. Optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized and shown to be effective against various pathogenic bacteria, particularly in preventing biofilm formation. mdpi.com This underscores the potential of furanone derivatives in addressing the challenge of antibiotic resistance.

The table below summarizes the properties of the core compound.

| Property | Value |

| Chemical Formula | C₁₀H₈O₂S |

| Molecular Weight | 192.23 g/mol |

| Boiling Point | 363.921 °C at 760 mmHg |

| Density | 1.301 g/cm³ |

| Refractive Index | 1.633 |

Structure

3D Structure

属性

IUPAC Name |

3-phenylsulfanyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRLKSIDKBTDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451249 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57061-30-0 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Phenylthio 2 5h Furanone Chemical Reactions

Reaction Pathways of the Furanone Ring

The 2(5H)-furanone ring, the core structure of 4-(phenylthio)-2(5H)-furanone, is a versatile chemical entity susceptible to a variety of transformations. Its reactivity is primarily dictated by the presence of the α,β-unsaturated lactone system and the electrophilic carbon atom adjacent to the ring oxygen.

One significant pathway involves the oxidation of the furan (B31954) ring itself. In biological systems, this can be catalyzed by cytochrome P450 enzymes, which can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These intermediates are capable of reacting with cellular nucleophiles. nih.gov In synthetic chemistry, the furanone ring can undergo various controlled transformations. For instance, the double bond can be hydrogenated to yield the corresponding saturated γ-butyrolactone (GBL). researchgate.net Furthermore, the entire ring system can serve as a precursor for other four-carbon (C4) chemicals. Through processes like reductive aminolysis, the furanone ring can be converted to compounds like 2-pyrrolidone via a γ-amino-GABA intermediate. researchgate.net

Halogenation is another reaction pathway for the furanone ring. The treatment of furanone derivatives with reagents like N-bromosuccinimide (NBS) can lead to the introduction of bromine atoms onto the heterocyclic ring, typically at the C3 or C5 positions. unipi.it The furanone ring can also be opened under certain conditions, such as through hydrolysis, which can lead to the formation of acyclic keto- or hydroxy-carboxylic acids. researchgate.netresearchgate.net

Influence of the Phenylthio Moiety on Reaction Selectivity and Reactivity

The phenylthio group at the C4 position of the 2(5H)-furanone ring exerts a significant electronic influence on the molecule's reactivity and the selectivity of its reactions. The sulfur atom, through its ability to participate in resonance and inductive effects, modulates the electron density of the α,β-unsaturated system.

This influence is particularly evident in conjugate addition reactions. The phenylthio group affects the electrophilicity of the β-carbon (C5), which is the site of nucleophilic attack in Michael-type additions. While the furanone ring itself is a Michael acceptor, the substituent at the C4 position can either enhance or diminish this characteristic. The sulfur atom can stabilize adjacent carbocationic intermediates, influencing the regioselectivity of certain additions.

Moreover, in substrates containing a chiral center, such as a substituted C5 position, the phenylthio group can play a role in directing the stereochemical outcome of reactions. For example, in the conjugate addition of nucleophiles to 5-substituted 2(5H)-furanones, the existing stereocenter in conjunction with the C4-substituent can lead to diastereoselective formation of products. researchgate.net The interaction between the incoming nucleophile and the phenylthio moiety can favor the formation of one diastereomer over the other, leading to cis- or trans- configurations in the resulting butanolide product. researchgate.net

Oxidative and Reductive Transformations of the Sulfur Group

The sulfur atom of the phenylthio moiety in this compound is itself a reactive center, susceptible to oxidative and reductive transformations. These reactions allow for the synthesis of a range of derivatives with modified electronic and steric properties, without altering the core furanone ring.

Oxidation of the sulfide (B99878) is a common transformation. The use of specific oxidizing agents allows for the selective formation of either the corresponding sulfoxide (B87167) or sulfone. Milder oxidizing agents, such as one equivalent of m-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide to a sulfoxide. researchgate.net The use of stronger oxidizing conditions, such as an excess of hydrogen peroxide in acetic acid, leads to the full oxidation of the sulfide to the corresponding sulfone. researchgate.netnih.gov These transformations are significant as sulfoxides and sulfones have different chemical properties compared to the parent sulfide, including increased polarity and different coordinating abilities.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| 4-(Arylthio)-2(5H)-furanone | m-Chloroperoxybenzoic acid (m-CPBA) | 4-(Arylsulfinyl)-2(5H)-furanone | Sulfide to Sulfoxide |

| 4-(Arylthio)-2(5H)-furanone | Hydrogen Peroxide (H₂O₂) in Acetic Acid | 4-(Arylsulfonyl)-2(5H)-furanone | Sulfide to Sulfone |

Conjugate Addition Mechanisms in Furanone Systems

The α,β-unsaturated carbonyl structure of the 2(5H)-furanone ring makes it an excellent electrophile, or Michael acceptor, for conjugate addition reactions, also known as Michael additions. libretexts.orgorganicchemistrytutor.com This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system, in a 1,4-addition fashion relative to the carbonyl group. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Nucleophile Activation : A base abstracts a proton from the Michael donor (the nucleophile), generating a resonance-stabilized enolate or a similar nucleophilic species. organicchemistrytutor.commasterorganicchemistry.com

Nucleophilic Attack : The activated nucleophile attacks the electrophilic β-carbon (C5) of the furanone ring. This attack pushes the π-electrons of the double bond onto the α-carbon, and subsequently the carbonyl π-electrons onto the oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.orgorganicchemistrytutor.com

Protonation : The enolate intermediate is then protonated by a proton source, typically from the conjugate acid of the base used in the first step or during an aqueous workup. libretexts.orgmasterorganicchemistry.com This initially forms an enol.

Tautomerization : The resulting enol quickly tautomerizes to the more stable keto form, yielding the final conjugate addition product, a substituted γ-butyrolactone. libretexts.org

Weak nucleophiles, such as enolates, amines, and thiolates, favor this 1,4-conjugate addition pathway. The addition of various thionucleophiles, including thioacids and dithiocarbamates, to 2(5H)-furanones has been shown to produce 4-thio-4,5-dihydro-2(3H)-furanones. researchgate.net

| Role | Examples |

|---|---|

| Michael Acceptor (Electrophile) | α,β-Unsaturated ketones, esters, nitriles; 2(5H)-Furanones |

| Michael Donor (Nucleophile) | Enolates (from malonic esters, acetoacetic esters), organocuprates, amines, thiols/thiolates |

| Base Catalyst | Sodium ethoxide, triethylamine (B128534), sodium hydroxide |

Ring Transformation Reactions and Rearrangements

The 2(5H)-furanone scaffold is not only reactive in itself but also serves as a valuable synthon for the construction of other heterocyclic systems. nih.gov Through ring-opening and subsequent recyclization or atom-replacement reactions, the five-membered lactone ring can be transformed into various other heterocycles.

A prominent example is the reaction of 2(5H)-furanone derivatives with hydrazine (B178648) hydrate. This reaction can proceed via the opening of the lactone ring followed by condensation and cyclization to yield six-membered pyridazinone derivatives. nih.gov Depending on the reaction conditions, an intermediate hydrazide may be formed, which can then be cyclized. nih.gov

Similarly, reaction with primary amines or ammonium (B1175870) acetate (B1210297) can lead to the formation of five-membered nitrogen-containing heterocycles. The amine can attack the carbonyl group, leading to ring opening and subsequent intramolecular condensation to form pyrrol-2-one derivatives. nih.gov These transformations highlight the utility of the furanone ring as a precursor, where the oxygen atom of the lactone is effectively replaced by one or two nitrogen atoms to generate different heterocyclic cores.

| Starting Material | Reagent | Product Heterocycle |

|---|---|---|

| 2(5H)-Furanone | Hydrazine Hydrate | Pyridazinone |

| 2(5H)-Furanone | Ammonium Acetate / Primary Amines | Pyrrol-2-one |

| 2(5H)-Furanone | Hydrazine Hydrate, then Carbon Disulfide | Oxadiazole-thione |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Phenylthio)-2(5H)-furanone in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of each nucleus and the connectivity of the molecule.

In a typical ¹H NMR spectrum, the protons of the furanone ring and the phenyl group would exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) of the lactone ring are expected to appear as a multiplet, while the vinyl proton (-CH=) would likely be a singlet or a finely split multiplet depending on neighboring interactions. The aromatic protons of the phenylthio group would resonate in the downfield region, typically between 7.0 and 7.6 ppm, with their splitting patterns revealing the substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the lactone is expected to have the most downfield chemical shift. The olefinic carbons and the carbons of the phenyl ring will also have distinct resonances.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis. By measuring the spatial proximity of protons, it is possible to determine the preferred conformation of the molecule in solution, including the relative orientation of the phenylthio group with respect to the furanone ring. Such studies are crucial for understanding the molecule's shape and how it might interact with biological targets. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170-175 |

| C-S | - | ~140-145 |

| =C-H | ~6.0-6.5 | ~120-125 |

| O-CH₂ | ~4.8-5.2 | ~70-75 |

| Phenyl-C (ipso) | - | ~130-135 |

| Phenyl-C (ortho) | ~7.4-7.6 | ~128-132 |

| Phenyl-C (meta) | ~7.2-7.4 | ~129-130 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation patterns can be predicted. chemguide.co.uklibretexts.org One likely fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a phenylthio radical and a furanone cation, or a phenyl cation and a thio-furanone radical. Another common fragmentation is the loss of carbon monoxide (CO) from the lactone ring, a characteristic feature of many cyclic esters. The fragmentation of the furan (B31954) ring itself can also occur. ed.ac.uk

By analyzing the m/z values of the fragment ions with high accuracy, the elemental composition of each fragment can be determined, allowing for the confident proposal of fragmentation mechanisms. This information is crucial for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 164 | [M - CO]⁺ |

| 109 | [C₆H₅S]⁺ |

| 83 | [C₄H₃O₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. vscht.cz These vibrations are characteristic of the functional groups present in the molecule and can be used for structural confirmation and for studying intermolecular interactions.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically in the region of 1750-1780 cm⁻¹. The C=C stretching vibration of the furanone ring will likely appear around 1650 cm⁻¹. The C-O-C stretching vibrations of the lactone will also give rise to characteristic bands. The aromatic C-H and C=C stretching vibrations of the phenyl group will be observed in their respective characteristic regions.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C-S bond, often give rise to strong Raman signals, which may be weak in the IR spectrum. The symmetric vibrations of the phenyl ring are also typically strong in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (lactone) | Stretch | 1750-1780 (strong) | 1750-1780 (weak) |

| C=C (furanone) | Stretch | ~1650 (medium) | ~1650 (strong) |

| C-O-C (lactone) | Stretch | 1100-1200 (strong) | 1100-1200 (weak) |

| Aromatic C=C | Stretch | 1450-1600 (medium) | 1450-1600 (strong) |

| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a chiral molecule like this compound, if a single enantiomer can be crystallized, this method can be used to determine its absolute configuration.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, which reveals the positions of the individual atoms in the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and torsion angles.

In the context of this compound, a single-crystal X-ray structure would provide definitive proof of its molecular connectivity and stereochemistry. It would also reveal the conformation of the molecule in the solid state, including the planarity of the furanone ring and the orientation of the phenylthio substituent. mdpi.com Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, can provide insights into the solid-state properties of the compound. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods. nih.govnih.gov

For HPLC analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the phenylthio and furanone chromophores absorb UV light. The retention time of the compound is a characteristic property that can be used for its identification and quantification. HPLC is particularly well-suited for the analysis of thermally sensitive or non-volatile compounds.

Gas chromatography is another powerful separation technique, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov For GC analysis, the compound must be volatile and thermally stable. A capillary column with a suitable stationary phase is used to separate the components of a mixture based on their boiling points and interactions with the stationary phase. The retention time in GC is also a key parameter for identification. GC is particularly useful for the analysis of volatile organic compounds and can provide high-resolution separations. Both HPLC and GC methods can be validated to ensure their accuracy, precision, and linearity for quantitative analysis.

Computational and Theoretical Chemistry Studies of 4 Phenylthio 2 5h Furanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the reactivity of molecules like 4-(Phenylthio)-2(5H)-furanone. nih.gov These calculations provide insights into various molecular properties by approximating the electron density of the system. For furanone derivatives, DFT methods, such as B3LYP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govcore.ac.uk

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For furanone and its derivatives, the HOMO-LUMO gap helps in predicting their biological activity and polarizability. nih.gov The distribution of these orbitals also reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netsapub.org The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. sapub.org

For molecules containing electronegative atoms like oxygen, the MEP map often shows negative potential regions around these atoms. researchgate.net This visual representation is instrumental in understanding intermolecular interactions and biological recognition processes. sapub.org

DFT calculations are widely used to predict the vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. core.ac.uk Theoretical vibrational spectra, obtained from these calculations, can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational modes. semanticscholar.org For 2(5H)-furanone, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide good agreement with experimental FTIR spectra after applying a scaling factor. core.ac.uk

Similarly, theoretical predictions of 1H and 13C NMR chemical shifts are a powerful tool for structural elucidation. materialsciencejournal.orgresearchgate.net By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. nih.gov

| Spectroscopic Data | Theoretical Prediction (DFT) | Experimental Value | Significance |

|---|---|---|---|

| Vibrational Frequencies (cm-1) | Calculated frequencies often scaled for better correlation | Obtained from FTIR and Raman spectroscopy | Aids in the assignment of vibrational modes and structural confirmation |

| NMR Chemical Shifts (ppm) | Calculated for 1H and 13C nuclei | Obtained from NMR spectroscopy | Validates the computed molecular geometry and aids in signal assignment |

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and the effects of the surrounding solvent. nih.gov For furanone derivatives, MD simulations can reveal how the molecule behaves in a biological environment, such as its interaction with water molecules and its conformational flexibility. nih.gov These simulations are essential for understanding how a ligand might adapt its shape to fit into a protein's binding site. dovepress.com The stability of a docked ligand-protein complex can be further assessed through MD simulations, which can show whether the ligand remains stably bound over a simulated period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to the activity or property of interest. mdpi.com

For furan (B31954) derivatives, QSAR models have been developed to predict their potential as corrosion inhibitors and to understand the structural requirements for their biological effects. nih.govdigitaloceanspaces.com The selection of relevant molecular descriptors is a critical step in building a robust and predictive QSAR/QSPR model. elsevierpure.com These models are valuable tools in drug discovery and materials science for screening large libraries of compounds and designing new molecules with desired properties. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. ijper.org This method is widely used in drug design to understand the binding mode of a potential drug molecule and to estimate its binding affinity. jbcpm.com

For furanone derivatives, which are known for a wide range of biological activities, molecular docking studies have been employed to investigate their interactions with various biological targets. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the furanone derivative and the amino acid residues in the active site of the target protein. nih.govnih.gov The docking score, a numerical value representing the predicted binding affinity, is often used to rank different compounds and prioritize them for further experimental testing. ijper.orgjbcpm.com

| Parameter | Description | Example Application |

|---|---|---|

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the target. Lower values indicate stronger binding. | Ranking potential drug candidates based on their predicted affinity for a protein target. nih.gov |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and receptor. | Identifying key amino acid residues involved in ligand binding. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Understanding the role of nonpolar contacts in stabilizing the ligand-protein complex. nih.gov |

Applications of 4 Phenylthio 2 5h Furanone in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate and Building Block

4-(Phenylthio)-2(5H)-furanone is recognized as a key intermediate and a versatile building block for the synthesis of a wide array of organic compounds. lookchem.com Its utility stems from the combination of the electrophilic α,β-unsaturated lactone system and the presence of the phenylthio group at the C-4 position. This specific arrangement allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures. lookchem.combldpharm.com

The core reactivity of this compound can be attributed to several key features:

The Butenolide Ring: The α,β-unsaturated lactone moiety is susceptible to nucleophilic attack, particularly via Michael addition at the C-5 position.

The Phenylthio Group: The sulfur linkage offers multiple avenues for functionalization. The phenylthio group can act as a leaving group in substitution reactions, or it can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov This oxidation increases the electrophilicity of the double bond, further enhancing its reactivity toward nucleophiles.

Directed Lithiation: In related systems, the sulfide (B99878) group has been shown to direct α-lithiation, allowing for the introduction of an electrophile at the adjacent position, which is a powerful tool for C-C bond formation. jst.go.jp

These reactive sites make this compound a valuable precursor for creating substituted furanones, which are themselves important components in the synthesis of new pharmaceutical agents and materials. lookchem.com Its role as a building block is central to creating novel compounds with potentially unique biological or material properties. lookchem.com

Table 1: Reactivity of this compound as a Synthetic Intermediate

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| C-4 Position (C-S bond) | Nucleophilic Substitution | 4-substituted-2(5H)-furanones (e.g., with amino, alkoxy groups) |

| Phenylthio Group | Oxidation | 4-(Phenylsulfinyl)- or 4-(Phenylsulfonyl)-2(5H)-furanone |

| C-5 Position (Michael Acceptor) | 1,4-Conjugate Addition | 4,5-disubstituted-dihydrofuran-2-ones |

| Lactone Carbonyl | Nucleophilic Acyl Substitution | Ring-opened products |

Strategies for Total Synthesis of Complex Molecules and Natural Products Incorporating Furanone Moieties

The furanone scaffold is a core component of many natural products, including lignans (B1203133) and quercus lactones (whisky lactones). researchgate.netjst.go.jp Synthetic strategies targeting these complex molecules often rely on the use of functionalized furanone building blocks. While direct total syntheses employing this compound are specific, the general strategies highlight the importance of such intermediates.

A key approach involves using a related synthon, 3-(phenylthio)propenal, to construct the furanone ring system in a one-pot process. jst.go.jp This methodology has been successfully applied to the synthesis of quercus lactone. jst.go.jp The general strategy involves:

Carbonyl addition of an organometallic reagent to the aldehyde of 3-(phenylthio)propenal.

Subsequent sulfide-directed α-lithiation.

Trapping of the resulting anion with an electrophile to build the substituted furanone core.

This approach demonstrates the utility of the phenylthio group in directing bond formation to efficiently construct the furanone ring, which is the central feature of the target natural product. jst.go.jp The versatility of hydroxyoxetanyl ketones has also been highlighted as another innovative pathway to furan-containing natural products, showcasing the diverse synthetic routes available for accessing these important molecular frameworks. rsc.org

Table 2: Examples of Natural Products with Furanone Moieties and Relevant Synthetic Strategies

| Natural Product Class | Example | Synthetic Strategy Involving Furanone Building Blocks |

|---|---|---|

| Lignans | - | Use of 3-phenylselanylfuran-2(5H)-one as a versatile building block for 3,4-dibenzyl γ-butyrolactones. jst.go.jp |

| Fungal Metabolites | Averufin | Synthesis proceeds through a common furanone-containing intermediate. lookchem.com |

| Oak Lactones | Quercus Lactone | Synthesis from 3-(phenylthio)propenal via a sulfide-directed lithiation and cyclization. jst.go.jp |

| Furanosteroids | Viridin, Wortmannin | Complex multi-step syntheses often involving the construction or modification of furan (B31954) rings. bohrium.com |

Development of Catalytic Systems Employing Furanone Derivatives

The development of novel catalytic systems is crucial for efficient and sustainable organic synthesis. Furanone derivatives have been employed in this area, both as substrates for developing new catalytic methods and as precursors to ligands or catalysts.

One significant application is the use of functionalized 2(5H)-furanones as cross-coupling partners in metal-catalyzed reactions. mdpi.com For instance, furanones bearing a bromo- or tosyloxy- group at the 5-position have been synthesized specifically to act as substrates in Suzuki-Miyaura cross-coupling reactions. mdpi.com This strategy allows for the direct installation of various aryl or vinyl groups onto the furanone ring, a transformation that is central to modern drug discovery. The development of these furanone-based coupling partners expands the toolbox for medicinal chemists to create libraries of complex molecules. mdpi.com

Furthermore, catalytic systems are also being developed for the synthesis of the furanone core itself. For example, ionic liquids have been used as catalysts for the oxidation of furfural (B47365) to produce 2(5H)-furanone, demonstrating a pathway to the core structure from biomass-derived starting materials. frontiersin.org The development of such catalytic routes is essential for the sustainable production of valuable furanone building blocks like this compound.

Table 3: Catalytic Applications Involving Furanone Derivatives

| Catalytic Application | Role of Furanone Derivative | Example Reaction |

|---|---|---|

| Cross-Coupling Reactions | Substrate/Coupling Partner | Suzuki-Miyaura coupling of 5-bromo-2(5H)-furanone with arylboronic acids. mdpi.com |

| Synthesis of Furanones | Target Product | Oxidation of furfural to 2(5H)-furanone using an ionic liquid catalyst. frontiersin.org |

| Ligand Synthesis | Precursor | The furanone ring can be chemically modified to create ligands for transition metal catalysis. |

Mechanistic Insights into Biological Activities Non Clinical

Antimicrobial Activity Mechanisms

The antimicrobial properties of 4-(Phenylthio)-2(5H)-furanone and related furanone compounds are a subject of significant scientific inquiry. These compounds have demonstrated the ability to interfere with bacterial processes, particularly those related to biofilm formation and cell-to-cell communication.

Furanones, including derivatives of 2(5H)-furanone, are recognized for their capacity to inhibit biofilm formation in a variety of bacteria. nih.govnih.gov Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which poses a significant challenge in treating infections due to increased resistance to antibiotics. mdpi.com

The antibiofilm activity of furanones is often attributed to their ability to interfere with quorum sensing (QS), a cell-density-dependent communication system that regulates biofilm formation in many bacteria. nih.govfrontiersin.orgelsevierpure.com By disrupting QS, these compounds can prevent the coordinated gene expression required for biofilm development. frontiersin.orgelsevierpure.com

Studies on 2(5H)-furanone have shown that it can directly affect biofilm formation by altering the components of the EPS matrix. frontiersin.orgelsevierpure.com For instance, treatment with 2(5H)-furanone has been observed to reduce the biovolume of α-polysaccharides and β-polysaccharides, which are crucial components of the biofilm matrix. frontiersin.orgelsevierpure.com Furthermore, sulfur-containing derivatives of 2(5H)-furanone have been found to inhibit the biosynthesis of EPS in Bacillus subtilis by targeting the eps operon, which encodes for the genes responsible for exopolysaccharide synthesis.

Quorum sensing is a fundamental process in bacteria that controls various physiological activities, including virulence factor production and biofilm formation. mdpi.com This communication system relies on the production and detection of signaling molecules called autoinducers, such as N-Acylhomoserine lactones (AHLs) in Gram-negative bacteria. nih.gov

Furanones are well-documented inhibitors of QS. nih.gov They are structurally similar to AHLs and are believed to act as competitive inhibitors by binding to the LuxR-type proteins, which are the receptors for AHL signals. nih.govnih.gov This interaction can lead to the destabilization of the receptor protein, thereby disrupting the entire QS cascade. nih.gov

Research has demonstrated that 2(5H)-furanone can inhibit QS mediated by a wide range of AHLs with different acyl chain lengths, suggesting its potential as a broad-spectrum QSI agent. nih.gov This inhibitory action is not due to the inhibition of bacterial growth but rather a direct interference with the signaling system. researchgate.net In Pseudomonas aeruginosa, a notorious opportunistic pathogen, furanone derivatives have been shown to target the three main QS systems: las, rhl, and pqs. mdpi.comnih.gov Molecular docking studies suggest that brominated furanones have a high affinity for the active site of the LasR regulator protein. mdpi.com By disrupting these QS systems, furanones can effectively reduce the production of virulence factors and inhibit biofilm formation. mdpi.compreprints.org

The antimicrobial mechanisms of furanone derivatives extend beyond QSI and biofilm inhibition. Some 2(5H)-furanone derivatives exhibit direct antibacterial activities, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

One proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to damage of intracellular proteins. nih.gov This is supported by findings that a 2(5H)-furanone derivative containing a sulfonyl group exhibited antibacterial activity against biofilm-embedded S. aureus through ROS production. nih.gov

Furthermore, furanones can interfere with bacterial motility, which is a critical factor for surface colonization and biofilm establishment. frontiersin.orgelsevierpure.comresearchgate.net Studies have shown that 2(5H)-furanone can significantly affect the flagellar assembly protein fliH gene, which is involved in bacterial mobility. frontiersin.orgelsevierpure.com

In some cases, furanones have been shown to increase the susceptibility of bacteria to conventional antibiotics, suggesting a potential for combination therapies. nih.gov This synergistic effect may be due to the disruption of the protective biofilm matrix or interference with other cellular defense mechanisms. nih.gov

Table 1: Summary of Antimicrobial Mechanisms of 2(5H)-Furanone Derivatives

| Mechanism | Description | Key Molecular Targets | References |

|---|---|---|---|

| Biofilm Inhibition | Prevents the formation of bacterial biofilms by interfering with the production of extracellular polymeric substances (EPS). | eps operon, α-polysaccharides, β-polysaccharides | frontiersin.orgelsevierpure.com |

| Quorum Sensing Inhibition (QSI) | Acts as a competitive inhibitor of N-Acylhomoserine lactone (AHL) signaling molecules, disrupting bacterial cell-to-cell communication. | LuxR-type proteins (e.g., LasR) | nih.govmdpi.comnih.govnih.gov |

| ROS Production | Induces the generation of reactive oxygen species, leading to oxidative stress and damage to intracellular proteins. | Intracellular proteins | nih.gov |

| Inhibition of Motility | Interferes with the expression of genes responsible for flagellar assembly, thereby reducing bacterial motility. | fliH gene | frontiersin.orgelsevierpure.com |

Antineoplastic and Anticancer Mechanisms

The potential of furanone derivatives as anticancer agents is an emerging area of research. nih.govresearchgate.net These compounds have been shown to exhibit inhibitory activity against various cancer cell lines, and ongoing studies are elucidating the underlying molecular mechanisms. researchgate.net

One of the key mechanisms through which furanone derivatives may exert their anticancer effects is through the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase (COX) enzymes are involved in the conversion of arachidonic acid to prostaglandins. nih.gov While COX-1 is constitutively expressed in most tissues, COX-2 is often overexpressed in inflamed and cancerous tissues, playing a role in tumor growth and progression. nih.govopenalex.org Therefore, selective inhibition of COX-2 is a promising strategy for cancer therapy. mdpi.com

A tetrasubstituted furanone derivative, DFU, has been identified as a highly selective COX-2 inhibitor, with a selectivity of at least 1,000-fold for COX-2 over COX-1. nih.govopenalex.org The mechanism of inhibition is time-dependent and involves the formation of a tightly bound enzyme-inhibitor complex. nih.gov It is believed that these inhibitors bind to the COX active site, likely interacting with key residues such as Tyr-385 and Ser-530. nih.govnih.govmdpi.com

Table 2: COX-2 Inhibition by Furanone Derivative DFU

| Parameter | Value | Description | Reference |

|---|---|---|---|

| COX-2 IC50 | 41 ± 14 nM | The half maximal inhibitory concentration for COX-2. | nih.gov |

| COX-1 IC50 | >50 μM | The half maximal inhibitory concentration for COX-1. | nih.gov |

| Selectivity (COX-1/COX-2) | >1000-fold | The ratio of IC50 values, indicating high selectivity for COX-2. | nih.gov |

Information regarding the direct inhibition of Topoisomerase I by this compound specifically is not prevalent in the provided search results. However, the broader class of furanone derivatives has been investigated for their interactions with DNA, which is a target of topoisomerase enzymes. nih.gov

The anticancer activity of furanone derivatives may also be mediated through their interaction with and modulation of various proteins involved in oncogenic signaling pathways. kuleuven.benih.gov

Some bis-2(5H)-furanone derivatives have been shown to interact significantly with DNA, suggesting that DNA may be a potential target for their anticancer effects. nih.gov This interaction can lead to cell cycle arrest, as observed in C6 glioma cells where a furanone derivative induced an S-phase arrest. nih.gov

Furthermore, theoretical studies have suggested that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is often overexpressed in cancer cells and plays a role in cell proliferation. ccij-online.orgccij-online.org By inhibiting Eag-1, these compounds could potentially decrease cancer cell growth. ccij-online.org

The modulation of protein-protein interactions (PPIs) is another crucial aspect of cancer therapy. nih.govmdpi.com While direct evidence for this compound modulating specific PPIs is limited in the search results, the broader class of small molecules is being extensively studied for their ability to disrupt oncogenic PPIs, such as the interaction between p53 and its negative regulator MDM2. nih.govmdpi.comfrontiersin.org

Interaction with Nucleic Acids (e.g., c-myc G-quadruplex DNA)

G-quadruplexes (G4s) are non-canonical secondary structures found in nucleic acids, particularly in guanine-rich sequences. These structures are prevalent in key regulatory regions of the genome, including the promoter region of the c-myc oncogene. The stabilization of the c-myc G-quadruplex by small molecules can lead to the downregulation of c-myc transcription, making it an attractive target for anticancer drug development. researchgate.netnih.gov Various classes of compounds, including nitro-flavones, furan-based cyclic homo-oligopeptides, and short peptides, have been investigated for their ability to bind and stabilize the c-myc G-quadruplex. researchgate.netnih.govrsc.org

However, a review of the current scientific literature indicates that the specific interaction between this compound and nucleic acid structures, such as the c-myc G-quadruplex DNA, has not been reported. Research has focused on other furan-containing molecules, such as furan-based cyclic homo-oligopeptides, which have been shown to selectively bind and stabilize G-quadruplexes, leading to the repression of c-myc transcription. nih.govnih.gov Studies on these distinct furan (B31954) derivatives demonstrate high affinity for quadruplex structures over duplex DNA, but analogous studies involving this compound are not available. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The 2(5H)-furanone scaffold is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For derivatives of 2(5H)-furanone, SAR studies have explored the impact of various substituents on the furanone ring, leading to the development of analogues with enhanced efficacy. nih.gov

Research into sulfur-containing 2(5H)-furanone derivatives, a class that includes this compound, has provided valuable insights into their SAR, particularly concerning their antimicrobial and biofilm-inhibiting properties. nih.govnih.gov The introduction of a sulfur-containing fragment, combined with an unsaturated γ-lactone moiety, is a recognized strategy to augment or diversify biological activity. nih.govresearchgate.net

Influence of Substituent Effects on Biological Efficacy

Substituents on both the furanone ring and the phenylthio group significantly modulate the biological efficacy of this compound analogues. Studies on a series of 4-arylsulfanyl derivatives have demonstrated that the nature and position of substituents on the aromatic ring, as well as modifications to the furanone core, are critical determinants of antimicrobial activity.

For instance, the oxidation state of the sulfur atom plays a pivotal role. The oxidation of 4-arylsulfanyl-2(5H)-furanones to their corresponding sulfonyl derivatives often leads to a notable increase in antimicrobial potency. nih.gov A comparative study of various 4-arylsulfanyl and 4-arylsulfonyl derivatives against Gram-positive bacteria revealed that sulfones generally exhibit lower Minimum Inhibitory Concentrations (MICs) than their thioether precursors. nih.gov

Furthermore, substitutions on the aryl ring of the thioether or sulfonyl moiety have a pronounced effect. The presence of electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. For example, in a series of chiral 4-arylsulfonyl-2(5H)-furanones, a derivative with a methyl group on the phenyl ring (F105) showed significant activity against Staphylococcus aureus. nih.gov

Halogenation of the furanone ring is another key factor. The presence of a chlorine atom at the C3 position is a common feature in many potent synthetic 2(5H)-furanone derivatives. nih.gov The reactivity of halogen atoms at the C3 and C4 positions allows for the introduction of various substituents, making them versatile intermediates for creating diverse chemical libraries for biological screening. mdpi.com

The following table summarizes the antimicrobial activity of selected 4-arylsulfanyl and 4-arylsulfonyl-2(5H)-furanone derivatives, illustrating the influence of sulfur oxidation state and aryl substitution.

| Compound ID | R Group (Aryl) | Sulfur Moiety | MIC (μg/mL) vs. S. aureus |

| 7 | 4-Methylphenyl | -S- | >128 |

| 8 | 4-Aminophenyl | -S- | 64 |

| 9 | 4-Chlorophenyl | -S- | >128 |

| 19 | 4-Methylphenyl | -SO₂- | 16 |

| 20 | 4-Aminophenyl | -SO₂- | 32 |

| 21 | 4-Chlorophenyl | -SO₂- | 16 |

| Data derived from studies on chiral 5-(l)-menthyloxy-3-chloro-2(5H)-furanone derivatives. nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical factor governing the biological activity of many therapeutic agents, and 2(5H)-furanone derivatives are no exception. The introduction of chiral centers into the 2(5H)-furanone scaffold can lead to stereoisomers with significantly different pharmacological profiles. This stereoselectivity often arises from differential interactions with chiral biological targets such as enzymes or receptors.

The influence of stereochemistry is particularly evident in studies of 2(5H)-furanone derivatives bearing chiral auxiliaries, such as terpene moieties like l-menthol (B7771125) or l-borneol, at the C5 position. nih.gov The synthesis of these compounds from stereochemically pure precursors results in optically active furanone derivatives. Subsequent modifications, such as the introduction of a 4-phenylthio group and its oxidation to a sulfonyl group, can proceed with the retention of stereochemistry, yielding specific diastereomers. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for 4 Phenylthio 2 5h Furanone

Integration with Advanced Flow Chemistry and Microreactor Technologies

The synthesis of heterocyclic compounds, including furanone derivatives, is increasingly benefiting from the adoption of advanced flow chemistry and microreactor technologies. These techniques offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The application of continuous-flow processes allows for the handling of reactive intermediates and hazardous reagents with greater safety, a feature particularly relevant for multistep syntheses. uc.pt

For the synthesis of 4-(Phenylthio)-2(5H)-furanone and its derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to optimized production and reduced byproduct formation. nih.govmdpi.com Microreactors, with their high surface-area-to-volume ratios, facilitate rapid heat and mass transfer, which can accelerate reaction rates and improve selectivity. This approach has been successfully used for the synthesis of various furan (B31954) and pyrrole (B145914) derivatives, suggesting its applicability to the production of this compound. uc.ptnih.gov The integration of in-line purification and analysis tools within a flow setup could further streamline the synthesis, allowing for a more efficient and automated production process.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Traditional Batch Chemistry | Advanced Flow Chemistry |

|---|---|---|

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Improved safety due to small reaction volumes and better control. uc.pt |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Easily scalable by extending the operation time or using parallel reactors. mdpi.com |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. nih.gov |

| Efficiency | Can be time-consuming with multiple manual handling steps. | Higher throughput and potential for automation and integration of steps. uc.pt |

| Byproduct Formation | Hot spots and poor mixing can lead to increased side reactions. | Minimized byproducts due to superior heat and mass transfer. |

Exploration of Novel Biological Targets and Mechanisms via High-Throughput Screening

The 2(5H)-furanone core is a recognized pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.neteurekaselect.com Derivatives of 2(5H)-furanone have been shown to interfere with bacterial communication systems known as quorum sensing, which is crucial for biofilm formation and virulence. psu.edua2bchem.com

High-throughput screening (HTS) presents a powerful strategy for systematically evaluating the biological potential of this compound against a vast array of biological targets. nih.govnuvisan.com By employing automated, miniaturized assays, HTS allows for the rapid testing of the compound against libraries of enzymes, receptors, and cell lines to identify potential "hits." drugbank.comenamine.net Subsequent studies can then focus on these hits to validate their activity, determine their mechanism of action, and establish structure-activity relationships.

Potential areas for HTS exploration of this compound include:

Antimicrobial and Antifungal Activity: Screening against panels of pathogenic bacteria and fungi to identify new antimicrobial agents. nih.gov The furanone scaffold is known for these properties. a2bchem.com

Enzyme Inhibition: Testing against key enzymes involved in disease pathways, such as kinases, proteases, or metabolic enzymes like thyroperoxidase. drugbank.comnih.gov

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines to uncover potential antitumor properties. Some furanone derivatives have shown mutagenic or DNA-damaging activity. researchgate.netnih.gov

Quorum Sensing Inhibition: Assessing the ability to disrupt bacterial biofilm formation, which could lead to novel anti-virulence therapies. psu.edu

Table 2: High-Throughput Screening (HTS) Assays for Biological Profiling

| Assay Type | Principle | Potential Application for this compound |

|---|---|---|

| Biochemical Assays | Measure the effect on a purified target protein (e.g., enzyme, receptor). nuvisan.com | Identifying specific enzyme inhibitors or receptor modulators. |

| Cell-Based Assays | Measure the effect on living cells (e.g., viability, signaling pathways). | Assessing cytotoxicity, anti-proliferative effects, or pathway modulation. enamine.net |

| High-Content Screening | Uses automated microscopy to analyze multiple cellular parameters. | Detailed analysis of cellular morphology and phenotypic changes. |

| Differential Scanning Fluorimetry | Measures changes in protein thermal stability upon compound binding. nih.gov | Validating direct binding to a target protein. |

Potential in Advanced Materials Science and Polymer Applications

The application of this compound is also being considered in the field of materials science. lookchem.com The incorporation of this molecule into polymers or other materials could impart specific, desirable properties. The furanone ring itself is a versatile chemical platform that can undergo various transformations, making it a useful building block for more complex structures. researchgate.net

The phenylthio group can influence the electronic and optical properties of a material, potentially leading to applications in organic electronics or as a performance-enhancing additive. The sulfur atom can play a role in polymer chemistry, for instance, by participating in vulcanization-like processes or by enhancing the refractive index of optical polymers.

Potential applications in materials science include:

Monomer for Polymer Synthesis: The furanone ring could be opened or otherwise modified to create novel polymer backbones.

Functional Additive: It could be blended with existing polymers to modify their properties, such as thermal stability, UV resistance, or reactivity. lookchem.com

Coating and Resin Component: The compound could be incorporated into coatings to enhance surface properties or reactivity.

Further research is required to fully explore these possibilities, including detailed studies on polymerization reactions involving this compound and characterization of the resulting materials' physical and chemical properties.

常见问题

Q. What are the recommended synthetic routes for 4-(Phenylthio)-2(5H)-furanone, and how do reaction conditions influence yield?

- Methodological Answer : A robust approach involves α-iodination coupled with β-arylation using hypervalent iodine reagents like PhI(OAc)₂. For example, 4-diarylamino-3-iodo-2(5H)-furanones were synthesized via simultaneous iodination and arylation of precursors, achieving yields of 70–85% under mild conditions (60°C, 12 h) . The phenylthio group can be introduced via nucleophilic substitution of a halogen atom (e.g., bromine) using thiophenol in the presence of a base like K₂CO₃ . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometry of the thiol reagent is critical to minimize side reactions.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The α,β-unsaturated lactone moiety exhibits characteristic deshielded protons: the vinylic proton (H-3) resonates at δ 6.8–7.2 ppm as a doublet, while H-5 (adjacent to the carbonyl) appears as a triplet near δ 4.5–5.0 ppm. The phenylthio group’s aromatic protons show multiplets at δ 7.2–7.5 ppm .

- ¹³C NMR : The carbonyl carbon (C-2) appears at δ 170–175 ppm, while the thioether-linked aromatic carbons (C-Ph) are observed at δ 125–140 ppm .

- MS : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺•] at m/z 206 (C₁₀H₈O₂S), with fragmentation patterns including loss of CO (28 amu) and SPh (110 amu) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and strong oxidizers. Storage in amber glass containers under inert gas (N₂/Ar) at 2–8°C is recommended to prevent decomposition. Stability studies on analogous furanones (e.g., 4-methoxy derivatives) indicate a shelf life of >6 months under these conditions . Avoid contact with metal catalysts, which may promote ring-opening reactions.

Advanced Research Questions

Q. How does computational chemistry predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) studies on 2(5-phenyl)-furanone derivatives reveal that the phenylthio group lowers the HOMO-LUMO gap (ΔE ≈ 4.2 eV) compared to unsubstituted furanone (ΔE ≈ 5.8 eV), enhancing electrophilic reactivity . The sulfur atom’s electron-withdrawing effect increases the electrophilicity of the α,β-unsaturated carbonyl, favoring Michael addition reactions. NBO analysis further confirms delocalization of electron density from the thioether group into the lactone ring, stabilizing the transition state in nucleophilic attacks .

Q. What mechanistic pathways govern the functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The phenylthio group acts as a directing group in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds via oxidative addition of the C–S bond to Pd(0), forming a Pd(II) intermediate that undergoes transmetallation and reductive elimination to yield biaryl products . Kinetic studies suggest that electron-rich arylboronic acids accelerate the reaction (TOF ≈ 12 h⁻¹) due to enhanced nucleophilicity. Competing pathways, such as C–O bond cleavage, are suppressed by using bulky ligands (e.g., XPhos) .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : The compound’s α,β-unsaturated lactone scaffold is a versatile intermediate for generating antimicrobial agents. For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives exhibit potent activity against Pseudomonas aeruginosa (MIC₉₀ = 8 µg/mL) by disrupting biofilm formation . Functionalization at C-4 (e.g., introducing amino groups via nucleophilic substitution) enhances bioavailability, as demonstrated in 4-amino-2(5H)-furanones with anti-inflammatory activity (IC₅₀ = 1.2 µM for COX-2 inhibition) .

Q. What strategies resolve contradictions in reported biological activities of furanone derivatives?

- Methodological Answer : Discrepancies in bioactivity data often arise from variations in substituent electronic profiles and assay conditions. For example, 5-hydroxy-2(5H)-furanone derivatives show conflicting antibacterial results due to pH-dependent lactone ring-opening . Systematic structure-activity relationship (SAR) studies, complemented by molecular docking (e.g., with E. coli FabI enzyme), can clarify mechanisms. Meta-analyses of MIC values and logP data (e.g., using Hansch regression models) are recommended to identify critical physicochemical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。